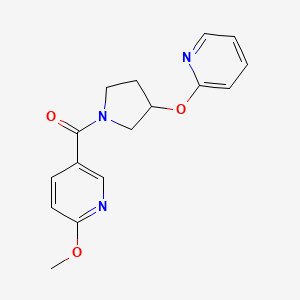

(6-Methoxypyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains two pyridine rings, a methoxy group, and a pyrrolidine ring. The presence of these functional groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two nitrogen-containing rings (pyridine and pyrrolidine), an oxygen-containing methoxy group, and a pyridin-2-yloxy group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and pyrrolidine rings, as well as the oxygen atoms in the methoxy and pyridin-2-yloxy groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and pyridin-2-yloxy groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to (6-Methoxypyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone have been detailed in various studies. For example, Butcher, Bakare, and John (2006) reported on the crystallographic analysis of a structurally related compound, highlighting its molecular geometry and intermolecular hydrogen bonding patterns Butcher, Bakare, & John, 2006. Additionally, Böck et al. (2021) provided insights into the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar N,4-diheteroaryl 2-aminothiazoles, showcasing different molecular conformations and intermolecular hydrogen bonding patterns Böck et al., 2021.

Pharmacological Evaluation

In the realm of pharmacology, Tsuno et al. (2017) identified derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models. This study underscores the potential therapeutic applications of structurally related compounds in treating pain Tsuno et al., 2017.

Chemical Reactions and Mechanisms

Research has also delved into the chemical reactions and mechanisms involving related compounds. For instance, Sugimori et al. (1983) investigated the rate of photo-methoxylation of methyl 2-pyridinecarboxylate, accelerated by 4-substituted pyridines, shedding light on the promotion mechanisms via an excited complex formation Sugimori et al., 1983.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6-methoxypyridin-3-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-21-14-6-5-12(10-18-14)16(20)19-9-7-13(11-19)22-15-4-2-3-8-17-15/h2-6,8,10,13H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUIHJVDUAVLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2981312.png)